Miravirsen - 1072874-90-8

Miravirsen

Catalog Number: EVT-3455586
CAS Number: 1072874-90-8
Molecular Formula: C151H185N49O83P14S14
Molecular Weight: 4897 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Miravirsen has been investigated for the treatment of Hepatitis C and Hepatitis C, Chronic.
Source and Classification

Miravirsen is classified as an antisense oligonucleotide, which are short strands of nucleic acids designed to bind to specific RNA molecules, preventing their function. It is synthesized as a modified RNA molecule that selectively targets and inhibits miR-122, leading to decreased levels of this microRNA in the bloodstream and liver tissues. The compound has been studied primarily in clinical settings involving patients with chronic hepatitis C virus infections .

Synthesis Analysis

Miravirsen is synthesized through solid-phase oligonucleotide synthesis techniques. The process involves several key steps:

  1. Solid-Phase Synthesis: The oligonucleotide is assembled on a solid support using phosphoramidite chemistry, where nucleotides are sequentially added to form the desired sequence.
  2. Modification: To enhance stability and binding affinity, Miravirsen incorporates chemical modifications such as 2'-O-methyl and phosphorothioate linkages.
  3. Purification: After synthesis, the oligonucleotide is purified using high-performance liquid chromatography (HPLC) to remove any unreacted starting materials and by-products.

The final product is characterized for purity and identity using techniques such as mass spectrometry and HPLC .

Molecular Structure Analysis

The molecular structure of Miravirsen consists of a sequence that specifically targets miR-122. The key features include:

  • Length: Miravirsen is approximately 15 nucleotides long.
  • Chemical Modifications: It contains 2'-O-methyl modifications on ribose sugars and phosphorothioate modifications on the phosphate backbone, which enhance its resistance to enzymatic degradation.
  • Target Sequence: The nucleotide sequence is designed to be complementary to a specific region of miR-122, facilitating effective binding.

Structural Data

Chemical Reactions Analysis

Miravirsen functions primarily through hybridization with miR-122, leading to several chemical interactions:

  1. Hybridization: The binding occurs through Watson-Crick base pairing between Miravirsen and miR-122.
  2. Inhibition of Function: Once bound, Miravirsen prevents miR-122 from interacting with its target messenger RNAs (mRNAs), thereby inhibiting downstream gene expression.
  3. Stability Enhancement: The chemical modifications in Miravirsen increase its stability against nucleases, allowing it to remain active longer in biological systems.

These reactions are crucial for its efficacy as an antiviral agent .

Mechanism of Action

The mechanism by which Miravirsen exerts its therapeutic effects involves several steps:

  1. Targeting miR-122: Upon administration, Miravirsen enters the bloodstream and binds specifically to miR-122 in liver cells.
  2. Disruption of Viral Replication: By inhibiting miR-122, which is essential for hepatitis C virus replication, Miravirsen reduces viral load significantly.
  3. Downregulation of Target Genes: The inhibition leads to decreased expression of genes that facilitate viral replication, thus contributing to antiviral effects.

Clinical studies have demonstrated that treatment with Miravirsen results in substantial reductions in plasma levels of miR-122 without affecting other microRNAs .

Physical and Chemical Properties Analysis

Miravirsen exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in aqueous solutions due to its nucleic acid nature.
  • Stability: The modifications confer increased resistance to degradation by nucleases, enhancing its half-life in circulation.
  • Binding Affinity: High binding affinity for miR-122 allows effective inhibition at low concentrations.

These properties are essential for its function as an effective therapeutic agent against hepatitis C .

Applications

Miravirsen has been investigated primarily for its potential use in treating chronic hepatitis C infections. Key applications include:

  1. Antiviral Therapy: As an anti-miR-122 oligonucleotide, it directly targets and inhibits the replication cycle of the hepatitis C virus.
  2. Research Tool: Beyond therapeutic use, Miravirsen serves as a valuable tool for studying microRNA biology and gene regulation mechanisms in various cellular contexts.

Clinical trials have shown promising results regarding its efficacy in reducing viral loads and altering microRNA profiles in patients with chronic hepatitis C . Further research may expand its applications into other areas involving microRNA regulation.

Introduction to miR-122 as a Therapeutic Target in Hepatitis C Virus (HCV)

MicroRNA-122 (miR-122) is a liver-specific non-coding RNA that plays a central role in Hepatitis C Virus (HCV) replication. Unlike typical microRNAs that suppress gene expression by binding to the 3' untranslated region (UTR) of messenger RNAs, miR-122 interacts with two highly conserved binding sites in the 5'UTR of the HCV RNA genome. This interaction stabilizes the viral RNA and promotes its replication by protecting it from nucleolytic degradation and enhancing translational efficiency. The virus exploits miR-122 as a molecular chaperone, creating a unique host-pathogen dependency that enables persistent infection. Miravirsen (SPC3649), developed by Santaris Pharma, is a 15-nucleotide locked nucleic acid (LNA)-modified antisense oligonucleotide designed to sequester mature miR-122 through complementary binding. By inhibiting miR-122's interaction with HCV RNA, Miravirsen disrupts this protective mechanism, leading to viral RNA degradation and suppression of replication [1] [3] [6].

Role of miR-122 in HCV RNA Stability and Replication Dynamics

miR-122 promotes HCV replication through three interconnected biochemical mechanisms:

  • Genome Stabilization: Binding of miR-122 to the 5' terminus of HCV RNA (specifically at nucleotides 1–23 and 28–45) prevents degradation by cellular exonucleases. In the absence of miR-122, HCV RNA is rapidly degraded in hepatocytes [3] [6].
  • Translation Enhancement: miR-122 binding remodels the HCV Internal Ribosome Entry Site (IRES) to facilitate efficient translation of the viral polyprotein. Structural studies show that miR-122 annealing exposes the ribosome-binding site within the IRES, increasing viral protein synthesis by up to 4-fold [6].
  • Replication Complex Assembly: miR-122 recruits Argonaute 2 (Ago2) and other RNA-induced silencing complex (RISC) components to the viral RNA, forming a ribonucleoprotein complex essential for RNA replication. Disruption of Ago2 expression reduces HCV replication by >90% [3] [6].

Miravirsen’s LNA modifications enhance binding affinity to miR-122 through a rigid bicyclic sugar structure, while thiophosphate linkages improve nuclease resistance. This allows it to efficiently sequester miR-122 in hepatocytes, disrupting all miR-122-dependent pro-viral functions. Clinical studies confirm that Miravirsen treatment reduces plasma miR-122 levels by >500-fold and induces dose-dependent declines in HCV RNA, with some patients achieving undetectable viral loads for >14 weeks post-treatment [1] [9].

Table 1: Mechanisms of miR-122 in HCV Replication and Miravirsen Counteractions

miR-122 FunctionEffect on HCVMiravirsen's Antagonistic Action
5'RNA binding (S1/S2 sites)Stabilizes viral genomeBinds miR-122, blocking access to HCV RNA
IRES conformational changeEnhances viral polyprotein translationSuppresses IRES-mediated translation
Ago2 recruitmentForms pro-replicative RISC complexesDisrupts RISC assembly at viral RNA
Protection from nucleasesExtends viral RNA half-lifeExposes HCV RNA to degradation

Evolutionary Conservation of miR-122 Binding Sites in HCV Genotypes

The two miR-122 binding sites (S1: nucleotides 1–23; S2: nucleotides 28–45) in the HCV 5'UTR are remarkably conserved across all major genotypes (1–7), despite the virus’s high mutation rate. This conservation underscores miR-122’s non-redundant role in the HCV lifecycle:

  • Site-Specific Conservation: S1 exhibits >95% sequence conservation in genotypes 1a/1b/2a, while S2 shows near-universal conservation across all genotypes. Mutagenesis studies confirm that disrupting either site reduces replication by >80% in cell cultures [6] [8].
  • Functional Compensation: Genotype 3a displays partial tolerance to S1 mutations due to a unique RNA pseudoknot structure that partially compensates for miR-122 binding loss. Nevertheless, S2 mutations remain lethal [6].
  • Resistance Emergence: Under Miravirsen selective pressure, in vitro serial passage experiments identified rare HCV variants with A4C or C3U substitutions in the 5'UTR. These mutations reduce miR-122 dependency by stabilizing the viral RNA through alternative structures. The C3U variant shows a 5-fold reduced susceptibility to Miravirsen but remains sensitive to direct-acting antivirals (DAAs) like NS5B inhibitors [8].

Table 2: Conservation of miR-122 Binding Sites in Major HCV Genotypes

HCV GenotypeS1 Site (nt 1–23) ConservationS2 Site (nt 28–45) ConservationReplication Efficiency Without miR-122
1a98%100%<5%
1b99%100%<5%
2a96%98%8%
3a88%100%22%*
4a94%100%7%

*Genotype 3a’s moderate replication without miR-122 stems from compensatory RNA structures.

Resistance to Miravirsen remains clinically rare. In Phase II trials, only one patient exhibited viral rebound with a C3U mutation. In vitro, this mutant replicates efficiently without miR-122 but shows attenuated fitness in physiologically relevant hepatocyte models. This suggests that while resistance is mechanistically feasible, it incurs a fitness cost that may limit transmission [6] [8].

Table 3: Clinically Observed HCV Mutations Conferring Reduced Miravirsen Susceptibility

MutationLocationImpact on miR-122 DependenceReplication CapacitySusceptibility to Miravirsen
C3U5'UTREliminates S1 seed binding40% of wild-type5-fold decrease
A4C5'UTRDisrupts S1 auxiliary binding65% of wild-typeUnchanged

Concluding Remarks

Miravirsen exemplifies a paradigm-shifting approach to antiviral therapy: targeting a host factor critical for pathogen replication. Its mechanistic foundation—disrupting the interaction between miR-122 and HCV RNA—exploits a conserved vulnerability across HCV genotypes. While resistance mutations highlight the adaptability of HCV, their rarity and fitness costs reinforce the therapeutic validity of miR-122 antagonism. Future applications may include combination therapies with DAAs to suppress resistance.

Table 4: Key Chemical Properties of Miravirsen

PropertyValue
IUPAC NameRNA, (P-thio)((2'-O,4'-C-methylene)5-methylcytidylyl-(2'-O,4'-C-methylene)adenylyl-thymidylyl-thymidylyl-(2'-O,4'-C-methylene)guanylyl-(2'-O,4'-C-methylene)5-uridylyl-cytidylyl-adenylyl-(2'-O,4'-C-methylene)5-methylcytidylyl-adenylyl-(2'-O,4'-C-methylene)5-methylcytidylyl-thymidylyl-(2'-O,4'-C-methylene)5-methylcytidylyl-(2'-O,4'-C-methylene)5-methylcytidine)
Molecular FormulaC₁₅₁H₁₈₅N₄₉O₈₃P₁₄S₁₄
Molecular Weight4896.87 g/mol
CAS Number1072874-90-8
Oligonucleotide Type15-mer LNA/DNA mixmer
MechanismmiR-122 antisense inhibitor
DeveloperSantaris Pharma

Properties

CAS Number

1072874-90-8

Product Name

Miravirsen

IUPAC Name

1-[4-[[3-[[3-(2-amino-6-oxo-1H-purin-9-yl)-7-[[7-[[5-(4-amino-2-oxopyrimidin-1-yl)-3-[[3-[[3-(4-amino-2-oxopyrimidin-1-yl)-7-[[3-[[3-(4-amino-2-oxopyrimidin-1-yl)-7-[[3-[[3-(4-amino-2-oxopyrimidin-1-yl)-7-[[3-(4-amino-2-oxopyrimidin-1-yl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[1-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[3-(4-amino-2-oxopyrimidin-1-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-3-(6-aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C151H185N49O83P14S14

Molecular Weight

4897 g/mol

InChI

InChI=1S/C151H185N49O83P14S14/c1-60-26-193(140(215)182-119(60)203)87-21-66(74(258-87)34-245-290(225,304)281-110-102-130(199-58-171-94-114(161)165-55-168-117(94)199)268-150(110,44-239-102)50-252-291(226,305)272-65-20-86(187-13-6-79(153)174-134(187)209)256-72(65)33-243-286(221,300)277-105-97-125(262-144(105,37-201)38-234-97)189-15-8-81(155)176-136(189)211)271-285(220,299)241-30-73-67(22-88(257-73)194-27-61(2)120(204)183-141(194)216)273-293(228,307)253-51-151-45-240-103(131(269-151)200-59-172-95-118(200)180-132(162)181-123(95)207)111(151)283-297(232,311)254-52-149-43-238-101(129(267-149)196-29-63(4)122(206)185-143(196)218)109(149)280-289(224,303)244-32-71-64(19-85(255-71)186-12-5-78(152)173-133(186)208)270-284(219,298)242-31-76-69(24-90(260-76)197-56-169-92-112(159)163-53-166-115(92)197)275-294(229,308)249-47-147-41-236-99(127(265-147)191-17-10-83(157)178-138(191)213)107(147)279-288(223,302)247-36-77-70(25-91(261-77)198-57-170-93-113(160)164-54-167-116(93)198)276-295(230,309)250-48-146-40-235-98(126(264-146)190-16-9-82(156)177-137(190)212)106(146)278-287(222,301)246-35-75-68(23-89(259-75)195-28-62(3)121(205)184-142(195)217)274-292(227,306)251-49-148-42-237-100(128(266-148)192-18-11-84(158)179-139(192)214)108(148)282-296(231,310)248-46-145-39-233-96(104(145)202)124(263-145)188-14-7-80(154)175-135(188)210/h5-18,26-29,53-59,64-77,85-91,96-111,124-131,201-202H,19-25,30-52H2,1-4H3,(H,219,298)(H,220,299)(H,221,300)(H,222,301)(H,223,302)(H,224,303)(H,225,304)(H,226,305)(H,227,306)(H,228,307)(H,229,308)(H,230,309)(H,231,310)(H,232,311)(H2,152,173,208)(H2,153,174,209)(H2,154,175,210)(H2,155,176,211)(H2,156,177,212)(H2,157,178,213)(H2,158,179,214)(H2,159,163,166)(H2,160,164,167)(H2,161,165,168)(H,182,203,215)(H,183,204,216)(H,184,205,217)(H,185,206,218)(H3,162,180,181,207)

InChI Key

OSOOBMBDIGGTCP-UHFFFAOYSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3C4C(OC3(CO4)COP(=S)(O)OC5CC(OC5COP(=S)(O)OC6C7C(OC6(CO7)CO)N8C=CC(=NC8=O)N)N9C=CC(=NC9=O)N)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC12COC(C1OP(=S)(O)OCC13COC(C1OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC4=C(N=CN=C41)N)OP(=S)(O)OCC14COC(C1OP(=S)(O)OCC1C(CC(O1)N1C=NC5=C(N=CN=C51)N)OP(=S)(O)OCC15COC(C1OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC16COC(C1OP(=S)(O)OCC17COC(C1O)C(O7)N1C=CC(=NC1=O)N)C(O6)N1C=CC(=NC1=O)N)C(O5)N1C=CC(=NC1=O)N)C(O4)N1C=CC(=NC1=O)N)C(O3)N1C=C(C(=O)NC1=O)C)C(O2)N1C=NC2=C1N=C(NC2=O)N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3C4C(OC3(CO4)COP(=S)(O)OC5CC(OC5COP(=S)(O)OC6C7C(OC6(CO7)CO)N8C=CC(=NC8=O)N)N9C=CC(=NC9=O)N)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC12COC(C1OP(=S)(O)OCC13COC(C1OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC4=C(N=CN=C41)N)OP(=S)(O)OCC14COC(C1OP(=S)(O)OCC1C(CC(O1)N1C=NC5=C(N=CN=C51)N)OP(=S)(O)OCC15COC(C1OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC16COC(C1OP(=S)(O)OCC17COC(C1O)C(O7)N1C=CC(=NC1=O)N)C(O6)N1C=CC(=NC1=O)N)C(O5)N1C=CC(=NC1=O)N)C(O4)N1C=CC(=NC1=O)N)C(O3)N1C=C(C(=O)NC1=O)C)C(O2)N1C=NC2=C1N=C(NC2=O)N

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